

physical and chemical properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Cat. No.: B100786

[Get Quote](#)

An In-depth Technical Guide on 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine**, detailed experimental protocols for its synthesis, and a summary of the biological activities of related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** are summarized below. The data is a combination of computed values from reputable chemical databases and experimental data where available.

Physical Properties

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ N ₂	PubChem[1]
Molecular Weight	208.26 g/mol	PubChem[1]
Appearance	Solid (experimental)	Inferred from synthesis protocols
Melting Point	Not explicitly reported	
Boiling Point	Not available	
Solubility	Not explicitly reported	

Chemical Properties

Property	Value	Source
IUPAC Name	3-methyl-2-phenylpyrazolo[1,5-a]pyridine	PubChem[1]
InChI	InChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3	PubChem[1]
InChIKey	ORZSSAOPAUMTL-UHFFFAOYSA-N	PubChem[1]
SMILES	CC1=C2C=CC=CN2N=C1C3=CC=CC=C3	PubChem[1]
XLogP3	3.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	208.100048391 Da	PubChem[1]
Monoisotopic Mass	208.100048391 Da	PubChem[1]
Topological Polar Surface Area	17.3 Å ²	PubChem[1]
Heavy Atom Count	16	PubChem[1]

Spectral Data

Detailed experimental spectral data for **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is not widely available in public databases. The following represents computed data and typical spectral characteristics for this class of compounds.

- ¹H NMR: Proton NMR data for the core pyrazolo[1,5-a]pyridine structure shows characteristic signals for the aromatic protons. For the 3-methyl-2-phenyl derivative, one would expect to see a singlet for the methyl group, and multiplets for the phenyl and pyridine ring protons.

- ^{13}C NMR: Carbon NMR would show distinct signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the fused heterocyclic system.
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.
- Mass Spectrometry: The PubChem entry lists GC-MS fragment peaks at m/z 207, 104, and 105, corresponding to the molecular ion and common fragments.

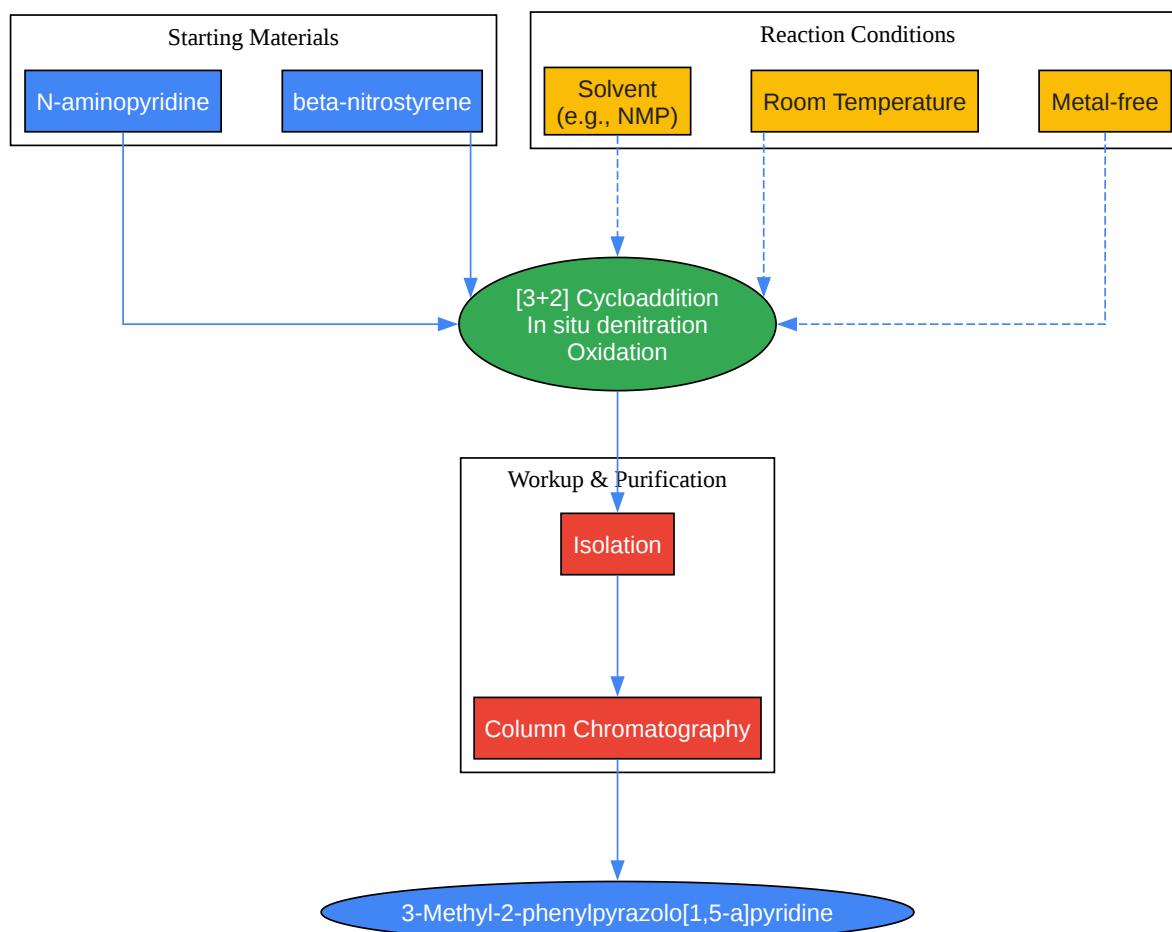
Experimental Protocols

A key synthetic route to **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is through a [3 + 2] cycloaddition reaction. The following protocol is based on the synthesis of related compounds and the specific synthesis of the target molecule as referenced by its crystal structure data.

Synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

This synthesis proceeds via a [3 + 2] cycloaddition of N-aminopyridinium ylides with β -nitrostyrenes.

Materials:

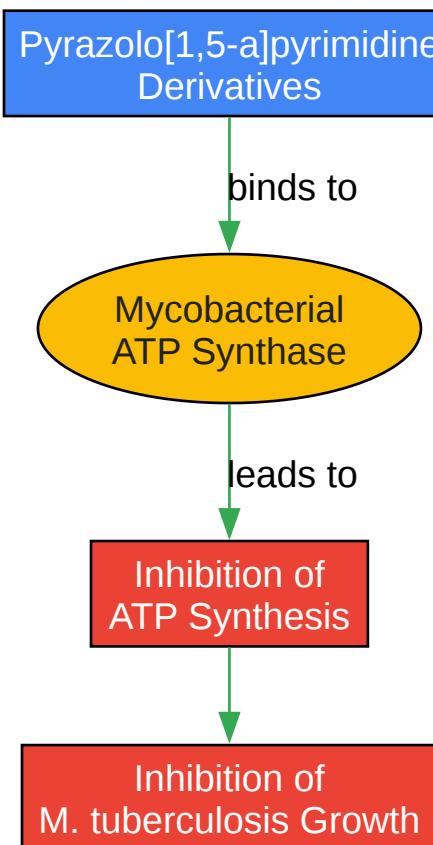

- N-aminopyridine derivative
- β -nitrostyrene derivative (specifically, 1-phenyl-2-nitropropene for the target molecule)
- Solvent (e.g., N-methylpyrrolidone)

Procedure:

- To a solution of the appropriate N-aminopyridine derivative in the chosen solvent, add the corresponding β -nitrostyrene.
- The reaction mixture is typically stirred at room temperature.
- The reaction proceeds through an *in situ* denitration and oxidation under metal-free conditions.

- Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

The crystal structure of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** has been reported, confirming its successful synthesis by this methodology.[\[1\]](#)


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** itself. However, the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which share a similar core structure, has been extensively studied and shown to exhibit a range of biological activities.

Notably, various substituted pyrazolo[1,5-a]pyrimidines have been investigated as potent inhibitors of mycobacterial ATP synthase, highlighting their potential as anti-tuberculosis agents.^[2] Some of these compounds have demonstrated potent *in vitro* inhibition of *Mycobacterium tuberculosis* growth, good microsomal stability, and low liability for hERG inhibition.^[2] Modeling studies suggest that these molecules may bind between the Atp-a and Atp-c subunits of the ATP synthase enzyme.^[2] Other related pyrazolo[1,5-a]pyridine derivatives have been explored as antitubercular agents that are effective against drug-resistant strains.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for related antitubercular compounds.

Conclusion

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine is a member of a promising class of heterocyclic compounds. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible sources, its synthesis is well-documented through a [3 + 2] cycloaddition reaction. The broader family of pyrazolo[1,5-a]pyridines and pyrimidines demonstrates significant potential for drug development, particularly in the area of anti-infective agents. Further research into the specific biological activities of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine | C14H12N2 | CID 610058 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100786#physical-and-chemical-properties-of-3-methyl-2-phenylpyrazolo-1-5-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com